3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine
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Overview
Description
3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine is a heterocyclic compound with the molecular formula C10H5Cl3N2 It belongs to the class of pyridazines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
The compound contains a 2,4-dichlorobenzyl group . Compounds with this group, such as 2,4-dichlorobenzyl alcohol, are known to have antiseptic properties and are able to kill bacteria and viruses associated with mouth and throat infections . Therefore, it’s possible that “3-Chloro-6-(2,4-dichlorobenzyl)pyridazine” may also have similar targets.
Result of Action
If “3-Chloro-6-(2,4-dichlorobenzyl)pyridazine” acts as an antiseptic like 2,4-dichlorobenzyl alcohol, the result of its action would be the death of bacteria and viruses in the mouth and throat, potentially relieving symptoms of infection .
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(2,4-dichlorobenzyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of 3-Chloro-6-(2,4-dichlorobenzyl)pyridazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, 3-Chloro-6-(2,4-dichlorobenzyl)pyridazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(2,4-dichlorobenzyl)pyridazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(2,4-dichlorobenzyl)pyridazine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage threshold is crucial for determining its safe and effective use in therapeutic applications.
Metabolic Pathways
3-Chloro-6-(2,4-dichlorobenzyl)pyridazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 3-Chloro-6-(2,4-dichlorobenzyl)pyridazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular respiration .
Subcellular Localization
The subcellular localization of 3-Chloro-6-(2,4-dichlorobenzyl)pyridazine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3,6-dichloropyridazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridazine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate.
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazine derivatives.
Coupling: Biaryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals such as herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(2,4-difluorophenyl)pyridazine
- 3-Chloro-6-(3,4-dichlorophenyl)pyridazine
- 2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile
Uniqueness
3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chloro groups enhances its reactivity and potential for further functionalization. Additionally, its structural features contribute to its ability to interact with various biological targets, making it a valuable compound for research and development in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
3-chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(14)16-15-9/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKKNLLCEHLQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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